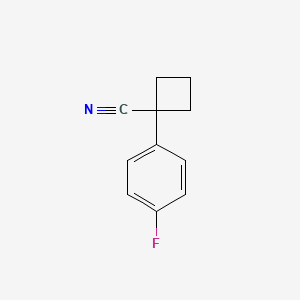
1-(4-Fluorophenyl)cyclobutanecarbonitrile
概要
説明
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a cyclic organic compound with the molecular formula C11H10FN. It is characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a carbonitrile group. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure .
準備方法
The synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by using cyclobutane precursors.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Carbonitrile Group Addition: The carbonitrile group is added using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1-(4-Fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry
1-(4-Fluorophenyl)cyclobutanecarbonitrile serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. It is particularly useful in studying cyclobutane ring interactions.
Biology
In biological research, this compound is utilized in the development of fluorophores for imaging techniques. It plays a role in studying biological pathways and interactions due to the presence of the fluorine atom, which can influence reactivity and binding properties.
Medicine
While not directly used as a drug, this compound is significant in drug development as a precursor for synthesizing pharmaceutical intermediates. Its derivatives may exhibit potential therapeutic applications, particularly in targeting specific biological pathways.
Industry
The compound is employed in producing specialty chemicals and materials science research. Its unique properties enable the development of new materials with enhanced stability or reactivity.
Case Study 1: Fluorophores Development
A study demonstrated the use of this compound in developing novel fluorophores for cellular imaging. The compound's fluorinated structure provided enhanced brightness and stability compared to non-fluorinated counterparts, making it suitable for long-term imaging studies.
Case Study 2: Drug Development Precursor
Research highlighted the compound's role as a precursor in synthesizing new pharmaceutical agents targeting specific receptors involved in neurodegenerative diseases. The derivatives exhibited promising activity in vitro, indicating potential therapeutic applications.
作用機序
The mechanism by which 1-(4-Fluorophenyl)cyclobutanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a fluorophore.
類似化合物との比較
1-(4-Fluorophenyl)cyclobutanecarbonitrile can be compared with similar compounds like:
1-(4-Chlorophenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)cyclobutanecarbonitrile: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)cyclobutanecarbonitrile: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems .
特性
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRILDIAHADHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619774 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-30-4 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















